molecular formula C17H15NO4S B1463756 methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1325307-50-3

methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B1463756
CAS No.: 1325307-50-3
M. Wt: 329.4 g/mol
InChI Key: PRKAMJHQKDLXJZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a benzothiazine ring system, which is fused with a benzene ring and substituted with a methyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions to form the benzothiazine ring.

    Esterification: The carboxyl group of the benzothiazine derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Oxidation: The final step involves the oxidation of the benzothiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality, converting it back to the parent benzothiazine compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit certain enzymes and pathways involved in inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.

    4-Hydroxy-2-quinolones: Exhibits a range of biological activities, including antimicrobial and anticancer effects.

    Indole Derivatives: Possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to its unique combination of a benzothiazine ring with a methylphenyl group and a carboxylate ester. This structural arrangement imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)18-11-16(17(19)22-2)23(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKAMJHQKDLXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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